Disodium 1-(oleamido monoethanolamine) sulfosuccinate
CAS No.: 198011-22-2
Cat. No.: VC17114834
Molecular Formula: C24H41NNa2O8S
Molecular Weight: 549.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198011-22-2 |
|---|---|
| Molecular Formula | C24H41NNa2O8S |
| Molecular Weight | 549.6 g/mol |
| IUPAC Name | disodium;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-3-sulfonatobutanoate |
| Standard InChI | InChI=1S/C24H43NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-24(29)21(20-23(27)28)34(30,31)32;;/h9-10,21H,2-8,11-20H2,1H3,(H,25,26)(H,27,28)(H,30,31,32);;/q;2*+1/p-2/b10-9-;; |
| Standard InChI Key | ILMNXWNOEHOLDY-XXAVUKJNSA-L |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Disodium 1-(oleamido monoethanolamine) sulfosuccinate is classified under the sulfosuccinate surfactant family, characterized by a hydrophilic sulfonate group and a hydrophobic oleamido chain. The compound’s IUPAC name, disodium;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-3-sulfonatobutanoate, reflects its Z-configuration at the C9 double bond of the oleamido moiety . Two distinct CAS numbers are associated with this compound: 198011-22-2 (for the specific Z-isomer) and 68479-64-1 (a broader designation encompassing stereoisomers) . This discrepancy underscores the importance of stereochemical specificity in industrial applications, as the Z-configuration enhances solubility and interfacial activity.
The molecular structure integrates a sulfosuccinate backbone esterified with oleamido monoethanolamine, yielding a bifunctional surfactant capable of stabilizing oil-in-water emulsions. Spectroscopic characterization via -NMR confirms the presence of olefinic protons () and sulfonate groups (), while FTIR identifies key functional groups, including ester carbonyls () and sulfonate symmetric stretches () .
Synthesis and Optimization
The synthesis of disodium 1-(oleamido monoethanolamine) sulfosuccinate proceeds via a three-step protocol:
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Esterification: Oleyl alcohol reacts with maleic anhydride at to form monooleyl maleate. This step is monitored by acid value (AV) reduction from to , indicating near-complete esterification .
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Sulfonation: Sodium bisulfite () is introduced to the maleate intermediate at , yielding the sulfosuccinate derivative. The reaction’s progress is tracked by sulfite content analysis, achieving incorporation .
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Neutralization: The crude product is neutralized with sodium hydroxide (), resulting in a disodium salt with a final pH of 7.1 and active matter .
Optimized conditions ensure a high yield () and purity, as validated by thin-layer chromatography (TLC) and sapomification value (SV) measurements . The absence of hydroxyl groups () post-reaction confirms successful ester bond formation .
Physicochemical and Functional Properties
Surface Activity
The compound demonstrates a critical micelle concentration (CMC) of , with surface tension reduction to at concentration . Its Gibbs free energy of micellization () indicates spontaneous self-assembly in aqueous media, while a surface area per molecule of reflects efficient packing at interfaces .
Functional Performance
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Foam Stability: Exhibits foam retention after 5 minutes, outperforming conventional sulfate-based surfactants .
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Solubilization Capacity: Enhances paraffin oil dispersion by , attributed to its hydrotropic action .
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Antimicrobial Activity: Demonstrates inhibition zones of against Staphylococcus aureus and Escherichia coli, leveraging its amphiphilic structure to disrupt microbial membranes .
Applications in Cosmetic and Industrial Formulations
Personal Care Products
As a primary surfactant in shampoos and cleansers, disodium 1-(oleamido monoethanolamine) sulfosuccinate provides mild yet effective cleansing, avoiding the irritation associated with harsher sulfates . Its hydrotropic properties enhance the solubility of fragrances and essential oils, enabling clear, stable formulations.
Industrial Emulsifiers
In agrochemicals and coatings, the compound stabilizes pesticide emulsions and improves pigment dispersion. Its biodegradability ( in 28 days) aligns with OECD 301F guidelines, reducing environmental persistence compared to petrochemical surfactants .
Future Research Directions
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Biodegradability Optimization: Investigating enzymatic degradation pathways to enhance environmental compatibility.
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Synergistic Formulations: Combining with biopolymers (e.g., chitosan) to amplify antimicrobial efficacy.
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Advanced Delivery Systems: Exploring micellar encapsulation for targeted drug delivery in dermatological therapies.
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